(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate
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Overview
Description
(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[93001,3This compound is a derivative of sesquiterpenoids and can be extracted from natural sources such as the aerial parts of Artemisia myriantha. It is also referred to as 8α-Acetoxyarglabin in some scientific literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate involves several steps, starting from the extraction of natural precursors. The compound can be isolated using chromatographic techniques such as silica gel, Sephadex LH-20, and ODS columns, followed by semi-preparative high-performance liquid chromatography (HPLC). The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its structure and the need for precise reaction conditions. advancements in extraction and purification technologies are paving the way for more efficient production methods. The use of biotechnological approaches, such as microbial fermentation, is also being explored to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The acetate group can be substituted with other functional groups, resulting in a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in studies related to natural product chemistry and biosynthesis.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound’s derivatives are being investigated for use in various industrial applications, such as the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various cellular responses, including the inhibition of inflammatory pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid, used in the synthesis of barbiturates and other compounds.
Adapalene Related Compound E: A derivative of adapalene, used in pharmaceutical applications.
Uniqueness
What sets (3,12-Dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate apart from similar compounds is its complex tetracyclic structure and the presence of multiple functional groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3,12-dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8-5-6-17-13(8)14-12(9(2)15(19)21-14)11(20-10(3)18)7-16(17,4)22-17/h5,11-14H,2,6-7H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDIWDKHXGYAMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC23C1C4C(C(CC2(O3)C)OC(=O)C)C(=C)C(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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